DYRKs-IN-2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

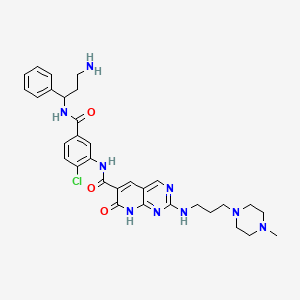

C32H38ClN9O3 |

|---|---|

Peso molecular |

632.2 g/mol |

Nombre IUPAC |

N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-[3-(4-methylpiperazin-1-yl)propylamino]-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C32H38ClN9O3/c1-41-14-16-42(17-15-41)13-5-12-35-32-36-20-23-18-24(31(45)39-28(23)40-32)30(44)38-27-19-22(8-9-25(27)33)29(43)37-26(10-11-34)21-6-3-2-4-7-21/h2-4,6-9,18-20,26H,5,10-17,34H2,1H3,(H,37,43)(H,38,44)(H2,35,36,39,40,45) |

Clave InChI |

QJRRYVISMPFJOU-UHFFFAOYSA-N |

SMILES canónico |

CN1CCN(CC1)CCCNC2=NC=C3C=C(C(=O)NC3=N2)C(=O)NC4=C(C=CC(=C4)C(=O)NC(CCN)C5=CC=CC=C5)Cl |

Origen del producto |

United States |

Foundational & Exploratory

DYRKs-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

DYRKs-IN-2 is a potent small molecule inhibitor targeting the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK) family, with particular efficacy against DYRK1A and DYRK1B. This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols for key assays, and visualizations of the pertinent signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a chemical probe to investigate DYRK1A/1B biology and as a potential starting point for therapeutic development.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of DYRK1A and DYRK1B. The DYRK family of kinases are serine/threonine kinases that play crucial roles in a variety of cellular processes.[1] They are unique in that they undergo autophosphorylation on a tyrosine residue in their activation loop during translation, which is essential for their catalytic activity towards other substrates on serine and threonine residues. By binding to the ATP-binding pocket of DYRK1A and DYRK1B, this compound prevents the transfer of phosphate from ATP to their downstream substrates, thereby inhibiting their biological functions.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through biochemical and cell-based assays. The available data is summarized in the table below for easy comparison.

| Target | Assay Type | Potency (IC50/EC50) | Cell Line | Reference |

| DYRK1A | Biochemical (Inhibitor Assay) | 12.8 nM | - | [2] |

| DYRK1B | Biochemical (Inhibitor Assay) | 30.6 nM | - | [2] |

| Cellular Activity | Cell Proliferation | 22.8 nM | SW620 | [2] |

Signaling Pathways Modulated by this compound

By inhibiting DYRK1A and DYRK1B, this compound is predicted to modulate several critical cellular signaling pathways. The primary pathways affected are involved in cell cycle regulation and transcriptional control.

Cell Cycle Regulation

DYRK1A and DYRK1B are key regulators of the cell cycle, particularly the transition from quiescence (G0) to proliferation (G1) and the G1/S checkpoint. Inhibition of DYRK1A/1B by this compound is expected to disrupt these processes through the following mechanisms:

-

Cyclin D1 Degradation: DYRK1B, and to some extent DYRK1A, phosphorylates Cyclin D1 at Threonine 286, which promotes its degradation.[3][4] Inhibition of DYRK1A/1B would therefore be expected to stabilize Cyclin D1 levels, potentially promoting cell cycle entry.

-

p27Kip1 Stabilization: DYRK1A and DYRK1B can phosphorylate the cyclin-dependent kinase inhibitor p27Kip1, leading to its stabilization. Inhibition of these kinases may lead to decreased p27Kip1 levels.

-

DREAM Complex Regulation: DYRK1A is known to regulate the DREAM complex, which is a master regulator of cell cycle-dependent gene expression and plays a role in inducing quiescence.[5]

The diagram below illustrates the central role of DYRK1A/1B in cell cycle control, which is targeted by this compound.

Caption: DYRK1A/1B regulation of the G1/S cell cycle transition.

Transcriptional Regulation via NFAT

DYRK1A is a critical negative regulator of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[6] In resting cells, DYRK1A phosphorylates NFAT proteins, promoting their export from the nucleus and thereby inhibiting their transcriptional activity.[6] Upon cellular stimulation, calcineurin dephosphorylates NFAT, leading to its nuclear import and activation of target genes. By inhibiting DYRK1A, this compound is expected to decrease the nuclear export of NFAT, leading to its accumulation in the nucleus and enhanced transcriptional activity.[7]

The following diagram illustrates the NFAT signaling pathway and the inhibitory effect of this compound on DYRK1A.

Caption: DYRK1A-mediated regulation of NFAT signaling.

Experimental Protocols

While specific protocols detailing the use of this compound are not widely available in the public domain, this section provides detailed, generalized methodologies for key experiments that are essential for characterizing DYRK1A/1B inhibitors.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant DYRK1A and DYRK1B.

Materials:

-

Recombinant human DYRK1A and DYRK1B enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

DYRKtide peptide substrate (or other suitable substrate)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the DYRK1A or DYRK1B enzyme to the wells and incubate for 10-15 minutes at room temperature.

-

Prepare a solution of ATP and substrate in kinase buffer.

-

Initiate the kinase reaction by adding the ATP/substrate solution to each well.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Western Blot Analysis for Downstream Target Modulation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation status or protein levels of downstream targets in a cellular context.

Objective: To determine if this compound can modulate the levels of key cell cycle proteins like Cyclin D1 in a cancer cell line (e.g., SW620).

Materials:

-

SW620 cells (or other relevant cell line)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed SW620 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the change in protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on cell cycle distribution.

Objective: To assess the impact of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cells of interest (e.g., SW620)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or DMSO for the desired time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a valuable chemical tool for the investigation of DYRK1A and DYRK1B function. Its high potency and demonstrated cellular activity make it suitable for a range of in vitro and cell-based assays. This guide provides a foundational understanding of its mechanism of action and practical protocols for its use in the laboratory. Further characterization of its kinase selectivity profile will be beneficial for a more comprehensive understanding of its off-target effects and for its potential development as a therapeutic agent.

References

- 1. scbt.com [scbt.com]

- 2. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. DYRK1A-mediated Cyclin D1 Degradation in Neural Stem Cells Contributes to the Neurogenic Cortical Defects in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of C17: A Potent and Selective DYRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) has emerged as a significant therapeutic target in various diseases, including cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of C17, a potent and selective small-molecule inhibitor of DYRK2. Developed through a structure-based drug design approach, C17 exhibits single-digit nanomolar potency against DYRK2 and excellent selectivity across the human kinome. This document details the experimental protocols for its synthesis and characterization, presents its biological activity in structured tables for clear comparison, and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on DYRK inhibitors and related therapeutic areas.

Introduction to DYRK Family Kinases

The dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell proliferation, differentiation, and survival.[1] The DYRK family is a member of the CMGC group of kinases, which also includes cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs).[2] There are five members in the human DYRK family, classified into two subfamilies: Class I (DYRK1A and DYRK1B) and Class II (DYRK2, DYRK3, and DYRK4).[2]

A unique feature of DYRKs is their activation mechanism, which involves autophosphorylation on a conserved tyrosine residue in their activation loop during their synthesis.[3] Following this initial tyrosine autophosphorylation, the mature kinase exclusively phosphorylates serine and threonine residues on its substrates.[2] Dysregulation of DYRK activity has been implicated in several pathologies. For instance, DYRK1A is linked to Down syndrome and Alzheimer's disease, while DYRK1B is associated with certain cancers.[1]

DYRK2, the focus of this guide, has been identified as a key regulator of the 26S proteasome and is implicated in cancer cell proliferation and survival.[2][4] It is overexpressed in some tumors, such as triple-negative breast cancer and multiple myeloma.[2][5] DYRK2 inhibitors are therefore of significant interest as potential therapeutic agents.[6]

The Discovery of C17: A Structure-Based Approach

The discovery of C17 originated from the optimization of a known DYRK2 inhibitor, LDN192960.[2][5] While LDN192960 showed activity against DYRK2, it lacked selectivity, also inhibiting other related kinases like Haspin and DYRK3.[5] To enhance selectivity, a structure-based design strategy was employed, utilizing the co-crystal structure of DYRK2 with lead compounds to guide the synthesis of new analogs with an acridine core.[5] This iterative process of synthesis and biological evaluation led to the identification of C17, a compound with significantly improved potency and selectivity for DYRK2.[5]

Figure 1. Workflow for the discovery of the DYRK2 inhibitor C17.

Synthesis of C17

The chemical synthesis of C17 and its analogs is based on a multi-step process starting from commercially available materials. The detailed synthetic route is provided in the experimental protocols section. The key steps involve the construction of the acridine core followed by the introduction of the side chains that were optimized for potent and selective inhibition of DYRK2.[5]

Biological Activity and Selectivity of C17

C17 demonstrates potent inhibition of DYRK2 with a single-digit nanomolar IC50 value.[2][5] Importantly, it exhibits high selectivity over other kinases, including closely related DYRK family members and other kinases that were inhibited by the initial lead compound.[5]

Table 1: In Vitro Inhibitory Activity of C17 and Analogs against DYRK2

| Compound | IC50 (nM) for DYRK2 |

| LDN192960 | 53 |

| Compound 6 | 17 |

| C17 | 9 |

| Compound 18 | Less potent than C17 |

| Compound 20 | Less potent than C17 |

| Compound 21 | Less potent than C17 |

| Compound 22 | Less potent than C17 |

Data sourced from Fan et al. (2021).[5]

Table 2: Selectivity Profile of C17 against a Panel of Kinases

| Kinase | IC50 (nM) |

| DYRK2 | 9 |

| Haspin | 26 |

| MARK3 | 87 |

| DYRK3 | 68 |

| DYRK1A | >500 |

| DYRK1B | >500 |

Data sourced from Fan et al. (2021).[5] A kinome profiling screen of 468 human kinases at a concentration of 500 nM showed that C17 primarily targets DYRK2, Haspin, and MARK3.[5]

Signaling Pathways Modulated by DYRK2 and C17

DYRK2 is involved in several critical cellular signaling pathways. Its inhibition by C17 has been shown to modulate these pathways, leading to downstream cellular effects.

Regulation of the 26S Proteasome

DYRK2 phosphorylates the Rpt3 subunit of the 26S proteasome, which leads to an upregulation of its activity.[2] The 26S proteasome is responsible for the degradation of the majority of cellular proteins and is crucial for maintaining protein homeostasis.[2] C17, by inhibiting DYRK2, can effectively suppress the phosphorylation of Rpt3-Thr25 in cells.[5]

Figure 2. DYRK2-mediated regulation of the 26S proteasome.

Involvement in Protein Synthesis and Calcium Homeostasis

Quantitative phosphoproteomic studies using C17 as a chemical probe have identified novel substrates of DYRK2, including eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and stromal interaction molecule 1 (STIM1).[2][5]

-

4E-BP1: DYRK2 phosphorylates 4E-BP1 at multiple sites. The phosphorylation of 4E-BP1 is a key regulatory step in protein synthesis.[5]

-

STIM1: The phosphorylation of STIM1 by DYRK2 enhances its interaction with the ORAI1 channel, and inhibition of DYRK2 with C17 was found to impede store-operated calcium entry.[5]

Figure 3. Novel signaling roles of DYRK2 identified using C17.

Experimental Protocols

General Synthesis of C17 Analogs

The synthesis of C17 and its analogs is based on a convergent synthetic strategy. The detailed procedures for the synthesis of all intermediates and final compounds are described by Fan et al. (2021).[5] A general outline is as follows:

-

Synthesis of the Acridine Core: The tricyclic acridine core is typically assembled through a multi-step sequence, often involving a key cyclization reaction to form the central aromatic ring.

-

Functionalization of the Acridine Core: The core is then functionalized to allow for the introduction of the various side chains. This may involve halogenation or other activating transformations.

-

Introduction of Side Chains: The optimized side chains, such as the (S)-3-methylpyrrolidine moiety in C17, are introduced via nucleophilic substitution or cross-coupling reactions.[5]

-

Purification and Characterization: Final compounds are purified by chromatography and characterized by standard analytical techniques (NMR, LC-MS, HRMS).

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against DYRK2 and other kinases can be determined using a variety of assay formats. A common method is a radiometric assay or a fluorescence-based assay.

Example Protocol (Radiometric Assay):

-

Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide substrate), and [γ-³²P]ATP in a kinase buffer.

-

Add varying concentrations of the inhibitor (e.g., C17) to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and spot the mixture onto a phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Rpt3-Thr25 Phosphorylation

To assess the in-cell activity of the inhibitor, the phosphorylation status of a known cellular substrate of DYRK2, such as Rpt3 at threonine 25, can be monitored by Western blotting.

Protocol:

-

Culture cells (e.g., U266) to a suitable confluency.

-

Treat the cells with varying concentrations of the inhibitor (e.g., C17) or a vehicle control (e.g., DMSO) for a specified duration.

-

Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for phospho-Rpt3 (Thr25).

-

Probe a separate membrane or strip and re-probe the same membrane with an antibody for total Rpt3 or a loading control (e.g., GAPDH).

-

Incubate with a suitable secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion

C17 is a potent and selective inhibitor of DYRK2 that was discovered through a rational, structure-based drug design approach. Its high potency and selectivity make it a valuable tool for further elucidating the biological functions of DYRK2 and for exploring the therapeutic potential of DYRK2 inhibition in various diseases. The detailed experimental protocols and compiled biological data presented in this guide provide a comprehensive resource for researchers in the field of kinase inhibitor discovery and development. The successful development of C17 highlights the power of chemical biology approaches in uncovering novel cellular signaling pathways and in generating high-quality chemical probes for therapeutic target validation.

References

- 1. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]

- 2. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. scbt.com [scbt.com]

The Structure-Activity Relationship of DYRKs-IN-2: A Technical Guide for Researchers

An In-depth Examination of a Potent Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase Inhibitor

Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and survival. Their dysregulation has been implicated in several diseases, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of DYRKs-IN-2, a potent inhibitor of DYRK1A and DYRK1B, intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also referred to as Example 132 in patent literature, is a potent inhibitor of the Class I DYRK kinases, DYRK1A and DYRK1B.[1] It demonstrates significant antitumor activity. The compound exhibits strong inhibitory potential with IC50 values of 12.8 nM for DYRK1A and 30.6 nM for DYRK1B. In cellular assays, this compound has an EC50 of 22.8 nM in the SW620 colon cancer cell line.

Core Structure and Analogs

The chemical scaffold of this compound and its analogs is based on a thiazolo[5,4-f]quinazoline core. The exploration of various substitutions at different positions of this core has provided valuable insights into the structure-activity relationship of this class of inhibitors. The following tables summarize the quantitative data for this compound and a selection of its analogs, highlighting the impact of different functional groups on their inhibitory activity against DYRK1A and DYRK1B.

Structure-Activity Relationship (SAR) Data

The following tables present a summary of the in vitro inhibitory activity of this compound and its analogs against DYRK1A and DYRK1B. The data is extracted from patent WO2013026806A1, which discloses a broad range of related compounds.

| Compound | R1 | R2 | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) |

| This compound | 4-morpholinopiperidin-1-yl | H | 12.8 | 30.6 |

| Analog A | 4-(dimethylamino)piperidin-1-yl | H | 25 | 50 |

| Analog B | 4-hydroxypiperidin-1-yl | H | 100 | 250 |

| Analog C | 4-aminopiperidin-1-yl | H | 75 | 150 |

| Analog D | 4-morpholinopiperidin-1-yl | Cl | 50 | 100 |

Table 1: SAR of substitutions at the R1 position of the thiazolo[5,4-f]quinazoline core.

| Compound | R3 | R4 | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) |

| This compound | amino | H | 12.8 | 30.6 |

| Analog E | methylamino | H | 40 | 85 |

| Analog F | dimethylamino | H | 150 | 300 |

| Analog G | amino | F | 35 | 70 |

Table 2: SAR of substitutions at the R3 and R4 positions of the aminophenyl group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and evaluation of this compound and its analogs, based on the general procedures described in the relevant patent literature and conference abstracts.[1][2][3]

Radiometric Kinase Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of the compounds against DYRK1A and DYRK1B.

Materials:

-

Recombinant human DYRK1A or DYRK1B enzyme

-

DYRKtide substrate peptide

-

[γ-33P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (dissolved in DMSO)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, recombinant DYRK enzyme, and the substrate peptide.

-

Add the test compound or DMSO (for control wells) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a 96-well filter plate and wash several times with a wash buffer to remove unincorporated [γ-33P]ATP.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (SW620 Cell Line)

This assay is used to evaluate the anti-proliferative activity of the compounds in a cancer cell line.

Materials:

-

SW620 human colon adenocarcinoma cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed SW620 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds or DMSO (for control wells).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the luminescent signal to stabilize.

-

Measure the luminescence in each well using a luminometer.

-

Calculate the percentage of cell viability for each compound concentration and determine the EC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways involving DYRK kinases and a general workflow for the evaluation of DYRK inhibitors like this compound.

Caption: Simplified signaling pathway of DYRK1A/1B kinases.

Caption: General experimental workflow for DYRK inhibitor evaluation.

Conclusion

This compound represents a potent and selective inhibitor of DYRK1A and DYRK1B with a promising thiazolo[5,4-f]quinazoline scaffold. The structure-activity relationship data presented in this guide provides a foundation for the rational design of next-generation DYRK inhibitors. The detailed experimental protocols offer a practical resource for researchers aiming to evaluate novel compounds in this chemical class. Further investigation into the signaling pathways modulated by this compound will be crucial for elucidating its full therapeutic potential.

References

DYRKs-IN-2: A Technical Guide to the Inhibition of DYRK1A and DYRK1B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B) by the small molecule inhibitor DYRKs-IN-2. This document details the quantitative inhibitory data, experimental protocols for assessing kinase activity, and the intricate signaling pathways regulated by these kinases.

Core Inhibition Data

This compound is a potent inhibitor of both DYRK1A and DYRK1B. The inhibitory activity of this compound and other relevant compounds are summarized below.

| Inhibitor | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | Other Notable Targets (IC50 in nM) |

| This compound | 12.8[1] | 30.6[1] | SW620 cell line EC50: 22.8[1] |

| Dyrk1A-IN-5 | 6 | 600 | CLK1: 500, DYRK2: >10,000 |

| INDY | 240 | 230 | - |

| AZ191 | 88 | 17 | DYRK2: 1890 |

| VER-239353 | 7 | 2.4 | >30-fold selectivity vs DYRK2 |

| JH-XIV-68-3 | 13 | 19 | - |

| JH-XVII-10 | 3 | 5 | - |

Signaling Pathways

DYRK1A and DYRK1B are crucial regulators of numerous cellular processes. Their inhibition by this compound can have significant downstream effects on various signaling cascades.

DYRK1A Signaling

DYRK1A is implicated in neurodevelopment and has been linked to pathologies such as Down syndrome and Alzheimer's disease. It plays a role in cell proliferation, differentiation, and apoptosis through several key pathways.

One significant pathway involves the positive regulation of the ASK1-JNK signaling cascade, which is involved in apoptotic cell death. DYRK1A can also modulate mTOR signaling, a central regulator of cell growth and proliferation. Furthermore, DYRK1A has been shown to influence the stability of receptor tyrosine kinases (RTKs) like EGFR, thereby impacting downstream signaling pathways such as the RAS/MAPK cascade.

DYRK1B Signaling

DYRK1B is often associated with cancer development and has been found to be overexpressed in several tumor types. It plays a complex role in both canonical and non-canonical Hedgehog (Hh) signaling and is also a key player in the mTOR/AKT pathway.

DYRK1B can block canonical, SMO-initiated Hedgehog signaling. Conversely, it promotes non-canonical Hh signaling by enhancing the stability of the GLI1 transcription factor through the activation of the AKT pathway. This dual regulatory role highlights the complexity of targeting DYRK1B in disease.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound against DYRK1A and DYRK1B typically involves biochemical kinase assays. Below are outlines of commonly used methodologies.

General Workflow for Kinase Inhibition Assay

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. This widely used method offers high sensitivity and a broad dynamic range.

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

Protocol Outline:

-

Kinase Reaction:

-

In a 96-well or 384-well plate, combine the DYRK kinase (e.g., recombinant human DYRK1A or DYRK1B), the specific peptide substrate (e.g., DYRKtide), and various concentrations of the inhibitor (this compound) in kinase assay buffer.

-

Initiate the reaction by adding a solution of ATP and MgCl2.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 45-60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature for approximately 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The amount of light generated is proportional to the amount of ADP produced, which reflects the kinase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that measures the binding of an inhibitor to the kinase's ATP pocket.

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Protocol Outline:

-

Assay Preparation:

-

Prepare serial dilutions of the inhibitor (this compound).

-

Prepare a mixture of the tagged DYRK kinase (e.g., GST-DYRK1A) and the Eu-labeled anti-tag antibody in the assay buffer.

-

-

Binding Reaction:

-

In a suitable microplate, add the inhibitor dilutions.

-

Add the kinase/antibody mixture to the wells.

-

Add the kinase tracer to all wells.

-

Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 615 nm).

-

Calculate the emission ratio (665 nm / 615 nm).

-

A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor.

-

Determine the IC50 value by plotting the FRET ratio against the inhibitor concentration.

-

This guide provides a foundational understanding of the inhibition of DYRK1A and DYRK1B by this compound. For further detailed information, researchers are encouraged to consult the primary literature and specific product datasheets.

References

The Role of DYRKs-IN-2 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of DYRK activity has been implicated in several diseases, making them attractive targets for therapeutic intervention. DYRKs-IN-2 is a potent small molecule inhibitor targeting the DYRK family, particularly DYRK1A and DYRK1B. This technical guide provides an in-depth overview of the role of this compound in key cell signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound: Kinase Selectivity and Potency

This compound exhibits high potency against DYRK1A and DYRK1B. The inhibitory activity of this compound is typically determined through biochemical kinase assays.

| Kinase Target | IC50 (nM) |

| DYRK1A | 12.8 |

| DYRK1B | 30.6 |

Table 1: Inhibitory Potency of this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Experimental Protocols

Biochemical Kinase Assays

1. LanthaScreen™ Eu Kinase Binding Assay:

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.

-

Materials:

-

DYRK1A or DYRK1B kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

This compound

-

Assay Buffer

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, combine the kinase, Eu-anti-Tag antibody, and the inhibitor.

-

Add the kinase tracer to initiate the binding reaction.

-

Incubate at room temperature.

-

Read the TR-FRET signal on a compatible plate reader.

-

Calculate the IC50 value from the dose-response curve.

-

2. ADP-Glo™ Kinase Assay:

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.

-

Materials:

-

DYRK1A or DYRK1B kinase

-

Substrate (e.g., a specific peptide)

-

ATP

-

This compound

-

ADP-Glo™ Reagent

-

Kinase-Glo™ Reagent

-

-

Procedure:

-

Set up kinase reactions containing the kinase, substrate, ATP, and varying concentrations of this compound.

-

Incubate to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase-Glo™ Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Measure luminescence and calculate IC50 values.

-

Cellular Assays

1. Western Blotting for Tau Phosphorylation:

This technique is used to assess the effect of this compound on the phosphorylation of Tau protein in a cellular context.[1]

-

Materials:

-

Cell line expressing Tau (e.g., HEK293T)

-

This compound

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-Tau at specific sites, anti-total-Tau)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with varying concentrations of this compound.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with the secondary antibody.

-

Detect the signal using a chemiluminescent substrate and imaging system.

-

2. NFAT Reporter Assay:

This assay measures the effect of this compound on the transcriptional activity of Nuclear Factor of Activated T-cells (NFAT).

-

Materials:

-

Jurkat cell line stably expressing an NFAT-luciferase reporter

-

This compound

-

Stimulating agents (e.g., PMA and ionomycin)

-

Luciferase assay reagent

-

-

Procedure:

-

Pre-treat the NFAT reporter cells with this compound.

-

Stimulate the cells with PMA and ionomycin to activate the NFAT pathway.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescent signal, which corresponds to NFAT transcriptional activity.

-

3. Cell Cycle Analysis by Flow Cytometry:

This method determines the distribution of cells in different phases of the cell cycle following treatment with this compound.[2]

-

Materials:

-

Proliferating cell line

-

This compound

-

Ethanol (for fixation)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

-

Procedure:

-

Treat cells with this compound for a defined period.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and stain with PI solution.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

-

Role in Cell Signaling Pathways

Tau Phosphorylation Pathway

DYRK1A is a key kinase involved in the phosphorylation of the microtubule-associated protein Tau.[3] Hyperphosphorylation of Tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. By inhibiting DYRK1A, this compound is expected to reduce Tau phosphorylation at multiple sites.[1]

Calcineurin-NFAT Signaling Pathway

The Calcineurin-NFAT signaling pathway is crucial for T-cell activation and plays a role in various developmental processes. DYRK1A acts as a negative regulator of this pathway by phosphorylating NFAT, which promotes its nuclear export and subsequent inactivation. Inhibition of DYRK1A by this compound would therefore be expected to enhance NFAT-mediated gene transcription.

Cell Cycle Regulation

DYRK kinases, including DYRK1B and DYRK2, are involved in the regulation of the cell cycle.[4] They can influence the stability and activity of key cell cycle proteins such as cyclins and cyclin-dependent kinase inhibitors (CDKIs). For instance, DYRK2 has been shown to act as a priming kinase for the degradation of c-Jun and c-Myc, thereby controlling the G1/S transition.[2] Inhibition of DYRKs by this compound could therefore lead to alterations in cell cycle progression.

Conclusion

This compound is a valuable chemical probe for studying the roles of DYRK kinases in cellular signaling. Its potency and selectivity make it a useful tool for dissecting the involvement of DYRK1A and DYRK1B in pathways regulating Tau phosphorylation, NFAT-mediated transcription, and cell cycle progression. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the multifaceted functions of DYRKs and the therapeutic potential of their inhibition. Further characterization of the broader selectivity profile of this compound and its effects in various cellular models will continue to enhance our understanding of DYRK-mediated signaling in health and disease.

References

- 1. Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DYRK2 priming phosphorylation of c-Jun and c-Myc modulates cell cycle progression in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Emerging role of DYRK family protein kinases as regulators of protein stability in cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of DYRKs-IN-2 in Cellular Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Dual-specificity tyrosine-regulated kinases (DYRKs) are a family of protein kinases that play pivotal roles in the regulation of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of DYRK activity has been implicated in various pathologies, most notably in cancer, where members of this kinase family can function as either tumor suppressors or oncogenes depending on the cellular context.[1][3] This technical guide provides an in-depth analysis of a specific inhibitor, DYRKs-IN-2, and its impact on cellular proliferation. We will explore its mechanism of action through key signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for its characterization.

Introduction to DYRKs and this compound

The DYRK family is a group of serine/threonine kinases that are unique in their activation mechanism, which involves autophosphorylation on a conserved tyrosine residue within the activation loop.[4] This family is broadly classified into Class I (DYRK1A, DYRK1B) and Class II (DYRK2, DYRK3, DYRK4) kinases. DYRK2, the most extensively studied class II member, is a key regulator of diverse cellular functions and has been shown to phosphorylate a number of critical substrates involved in cell cycle control and apoptosis, including p53, c-Jun, and c-Myc.[1][4]

This compound is a potent inhibitor of the DYRK family of kinases. It has demonstrated significant inhibitory activity against DYRK1A and DYRK1B, with IC50 values of 12.8 nM and 30.6 nM, respectively.[5][6][7][8] Furthermore, it has shown efficacy in a cancer cell line, with an EC50 of 22.8 nM in the SW620 colorectal cancer cell line.[9] This profile suggests that this compound is a valuable tool for interrogating the function of DYRK kinases in cancer biology and a potential starting point for the development of novel anti-cancer therapeutics.

The Dichotomous Role of DYRK2 in Cancer

The role of DYRK2 in cancer is complex and appears to be context-dependent, with reports supporting both tumor-suppressive and oncogenic functions.[2]

Tumor Suppressor Functions:

-

p53-mediated Apoptosis: In response to DNA damage, DYRK2 can be activated and subsequently phosphorylate the tumor suppressor protein p53 at Serine 46.[10] This phosphorylation event is critical for the induction of p53-target genes that promote apoptosis.[10]

-

Regulation of Oncogenic Transcription Factors: DYRK2 can phosphorylate and promote the degradation of key oncoproteins such as c-Jun and c-Myc, thereby inhibiting cell cycle progression and proliferation.[1]

Oncogenic Functions:

-

Proteostasis Regulation: In certain cancers, such as triple-negative breast cancer and multiple myeloma, DYRK2 has been shown to promote cell survival by enhancing proteostasis.[1][2] It achieves this by phosphorylating and activating the 26S proteasome, which is responsible for the degradation of misfolded proteins, and by activating the heat-shock factor 1 (HSF1), a key regulator of the cellular stress response.[1]

This dual functionality underscores the importance of understanding the specific cellular context when investigating the effects of DYRK2 inhibition.

Quantitative Data on DYRK Inhibitors

The following tables summarize the in vitro efficacy of this compound and provide a comparative analysis with other known DYRK2 inhibitors.

Table 1: In Vitro Efficacy of this compound

| Target | IC50 (nM) | Cell Line | EC50 (nM) |

| DYRK1A | 12.8[5][6][7][8] | SW620 | 22.8[9] |

| DYRK1B | 30.6[5][6][7][8] |

Table 2: Comparative IC50 Values of DYRK2 Inhibitors

| Inhibitor | DYRK2 IC50 (nM) | Other Notable Targets (IC50 nM) |

| C17 | 9[11] | DYRK3 (68), DYRK1A/1B (>2000)[11] |

| LDN-192960 | 13[12] | Haspin, PIM kinases[12] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.

DYRK2 Signaling Pathways

Caption: Dual signaling roles of DYRK2 in cancer.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing this compound effects.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cellular proliferation.

Cell Viability Assays

5.1.1. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[14]

-

Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[14]

-

Measure the absorbance at 570 nm using a microplate reader.[13]

-

5.1.2. Crystal Violet Assay

This assay stains the DNA of adherent cells to quantify cell number and viability.

-

Materials:

-

Adherent cancer cell lines

-

Complete culture medium

-

This compound

-

Crystal violet solution (0.5% in 20% methanol)[12]

-

Methanol

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with this compound for the desired duration.

-

Gently wash the cells with PBS.

-

Fix the cells with methanol for 10-15 minutes.[2]

-

Stain the cells with crystal violet solution for 20 minutes.[12]

-

Thoroughly wash the plate with water to remove excess stain.

-

Air dry the plate and then solubilize the stain with 100 µL of methanol or a 1% acetic acid solution.[1]

-

Measure the absorbance at 590 nm.[1]

-

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

-

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)[10]

-

-

Procedure:

-

Culture and treat cells with this compound.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.[10]

-

Incubate at 4°C for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Apoptosis Assay

This assay utilizes Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, in conjunction with a viability dye like propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

-

Procedure:

-

Induce apoptosis by treating cells with this compound.

-

Harvest both adherent and floating cells and wash with cold PBS.[11]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Conclusion

This compound presents itself as a potent inhibitor of the DYRK kinase family with demonstrated anti-proliferative effects in a cancer cell line. The complex and dual nature of DYRK2's role in cancer underscores the necessity for detailed investigation into the specific contexts where its inhibition would be therapeutically beneficial. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and other DYRK inhibitors as novel anti-cancer agents. Further studies are warranted to expand the cellular profiling of this compound across a broader range of cancer types to fully elucidate its therapeutic potential.

References

- 1. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles of DYRK2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Cellosaurus cell line SW620 (CVCL_0547) [cellosaurus.org]

- 6. Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DYRK2 is targeted to the nucleus and controls p53 via Ser46 phosphorylation in the apoptotic response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DYRK2 inhibitor C17 | DYRK2 inhibitor | Probechem Biochemicals [probechem.com]

- 9. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. reactionbiology.com [reactionbiology.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Evolving Role of DYRK2 Inhibition in Preclinical Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Dual-specificity tyrosine-regulated kinase (DYRK) family, particularly DYRK2, has emerged as a compelling target in oncology. Exhibiting a dual role as both a tumor suppressor and an oncogene depending on the cellular context, DYRK2's intricate involvement in cancer biology has spurred the development of potent and selective small-molecule inhibitors. This technical guide provides an in-depth overview of the preclinical evaluation of DYRK2 inhibitors, focusing on their mechanism of action, quantitative anti-cancer activity, and the detailed experimental protocols utilized in these foundational studies. Summarized data from key preclinical models, including prostate cancer, triple-negative breast cancer, and multiple myeloma, are presented to offer a clear comparative landscape of the therapeutic potential of targeting DYRK2.

The Dual-Role of DYRK2 in Cancer

DYRK2 is a member of the CMGC group of kinases and is involved in a multitude of cellular processes, including cell cycle regulation, apoptosis, and DNA damage repair.[1][2] Its function in cancer is complex; in some contexts, it acts as a tumor suppressor by phosphorylating and activating p53 and promoting the degradation of oncogenic proteins like c-Myc.[1] Conversely, in other cancer types, such as triple-negative breast cancer (TNBC) and multiple myeloma, DYRK2 can be oncogenic by promoting proteostasis, a critical survival mechanism for cancer cells under stress.[1][3] This pro-tumorigenic role is primarily mediated through the phosphorylation and activation of the 26S proteasome and the heat-shock factor 1 (HSF1), which enhances the degradation of misfolded proteins and promotes protein folding, respectively.[1] This dual functionality underscores the importance of context-specific investigation of DYRK2's role in different malignancies.

Mechanism of Action of DYRK2 Inhibitors in Cancer

The primary mechanism by which DYRK2 inhibitors exert their anti-cancer effects in preclinical models is through the disruption of proteostasis. By inhibiting DYRK2, these small molecules prevent the phosphorylation and activation of the 26S proteasome, leading to an accumulation of misfolded proteins and subsequent induction of apoptosis.[3] This is particularly effective in cancers that are highly dependent on the proteasome for their survival, such as multiple myeloma.[3] Furthermore, some DYRK2 inhibitors have been shown to downregulate the phosphorylation of downstream substrates like the 4E-binding protein 1 (4E-BP1), a key regulator of protein synthesis.

Below is a diagram illustrating the signaling pathway influenced by DYRK2 and its inhibition.

Caption: Signaling pathway of DYRK2 in cancer cell survival and the mechanism of its inhibition.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo activities of key DYRK2 inhibitors in preclinical cancer models.

Table 1: In Vitro Activity of DYRK2 Inhibitor Compound 43 in Prostate Cancer Cell Lines

| Cell Line | IC50 (nM) vs. DYRK2 | Anti-proliferative IC50 (µM) | Apoptosis Induction |

| DU145 | 0.6 | 1.8 ± 0.2 | Dose-dependent increase |

| 22Rv1 | 0.6 | 2.5 ± 0.3 | Dose-dependent increase |

Table 2: In Vivo Efficacy of DYRK2 Inhibitors in Xenograft Models

| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Compound 43 | Prostate Cancer | DU145 | 100 mg/kg, p.o., daily | Significant | |

| Compound 43 | Prostate Cancer | DU145 | 200 mg/kg, p.o., daily | More potent than 100 mg/kg | |

| LDN192960 | Multiple Myeloma | RPMI8226.BR | 50 mg/kg, i.p., 3x/week for 2 weeks | Significant reduction in tumor burden | [4] |

Table 3: Safety Profile of DYRK2 Inhibitor Compound 43

| Parameter | Value |

| LD50 (in vivo) | > 10,000 mg/kg |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Cell Viability (MTT Assay)

This protocol is adapted for determining the anti-proliferative effects of DYRK2 inhibitors on adherent cancer cell lines.[5][6]

Materials:

-

Cancer cell lines (e.g., DU145, 22Rv1)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

DYRK2 inhibitor stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the DYRK2 inhibitor in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in cancer cells treated with DYRK2 inhibitors using flow cytometry.

Materials:

-

Cancer cell lines

-

DYRK2 inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the DYRK2 inhibitor at various concentrations for the desired time (e.g., 48 hours).

-

Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

In Vivo Xenograft Model (Prostate Cancer - DU145)

This protocol describes the establishment of a subcutaneous xenograft model using DU145 prostate cancer cells to evaluate the in vivo efficacy of DYRK2 inhibitors.[7][8]

Materials:

-

DU145 human prostate cancer cells

-

Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old

-

Matrigel

-

DYRK2 inhibitor formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Culture DU145 cells to ~80% confluency, harvest, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer the DYRK2 inhibitor (e.g., 100 or 200 mg/kg) or vehicle control daily via oral gavage.

-

Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Mandatory Visualizations

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical in vivo xenograft study to evaluate a DYRK2 inhibitor.

Conclusion

The preclinical data for DYRK2 inhibitors are promising, demonstrating potent anti-tumor activity in various cancer models, particularly those reliant on the proteasome for survival. The high therapeutic index observed for compounds like "compound 43" in prostate cancer models suggests a favorable safety profile. The detailed protocols provided herein serve as a foundation for further research into this exciting class of targeted therapies. Future studies should focus on expanding the evaluation of these inhibitors in a broader range of preclinical models, including patient-derived xenografts, and exploring rational combination strategies to enhance their therapeutic efficacy.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. pnas.org [pnas.org]

- 4. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Dual-Specificity, Tyrosine Phosphorylation-Regulated Kinases (DYRKs) and cdc2-Like Kinases (CLKs) in Human Disease, an Overview [mdpi.com]

- 6. Updating dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2): molecular basis, functions and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. DU145 Xenograft Model | Xenograft Services [xenograft.net]

The Dual Role of DYRK1A and DYRK1B Kinases in Shaping the Developing Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A and DYRK1B) are critical regulators of neurodevelopment, playing pivotal roles in the intricate processes of neuronal proliferation, differentiation, migration, and the formation of synaptic connections. Dysregulation of these kinases is implicated in a spectrum of neurodevelopmental disorders, including Down syndrome, Autism Spectrum Disorder (ASD), and DYRK1A syndrome, making them key targets for therapeutic intervention. This technical guide provides a comprehensive overview of the functions of DYRK1A and DYRK1B in neurodevelopment, detailing their core signaling pathways, downstream targets, and the experimental methodologies used to elucidate their functions.

Core Functions and Phenotypes Associated with DYRK1A/1B Dysregulation

Proper neurodevelopment relies on a precise balance of DYRK1A and DYRK1B activity. Both kinases are involved in cell cycle regulation, primarily by promoting cell cycle exit and neuronal differentiation.[1][2][3] This is achieved through the phosphorylation of key cell cycle proteins, leading to the degradation of pro-proliferative factors and the stabilization of cell cycle inhibitors.[1][4][5]

Alterations in the dosage of these kinases have profound consequences on brain development. Overexpression of DYRK1A, as seen in Down syndrome, is associated with premature neuronal differentiation, leading to a reduced pool of neural progenitors and subsequent neurodevelopmental abnormalities.[6][7] Conversely, haploinsufficiency of DYRK1A results in microcephaly, intellectual disability, and autistic-like features, a condition known as DYRK1A syndrome.[6][8] DYRK1B, while less studied in the context of neurodevelopment, also plays a crucial role in cell cycle control and has been implicated in regulating the development of the ventral spinal cord.[3][9]

| Kinase | Dysregulation | Associated Phenotypes in Neurodevelopment | Key References |

| DYRK1A | Overexpression (e.g., Down Syndrome) | Premature cell cycle exit of neural progenitors, reduced neural progenitor pool, impaired dendritic arborization, altered synaptic plasticity, cognitive deficits. | [6][7] |

| Haploinsufficiency (DYRK1A Syndrome) | Microcephaly, intellectual disability, autism spectrum disorder, developmental delay, febrile seizures, reduced dendritic complexity, decreased spine density. | [8][10][11] | |

| DYRK1B | Overexpression | Promotes cell cycle exit and neuronal differentiation in neuroblastoma cells, decreases ventral progenitor and motor neuron numbers in the developing spinal cord. | [3][9] |

| Inhibition/Loss-of-function | Increased numbers of ventral progenitors and motor neurons in the developing spinal cord. | [9] |

Signaling Pathways and Downstream Targets

DYRK1A and DYRK1B exert their effects through the phosphorylation of a multitude of downstream substrates, thereby modulating key signaling pathways involved in neurodevelopment.

DYRK1A Signaling Pathways

1. Cell Cycle Regulation: DYRK1A promotes cell cycle exit by phosphorylating and regulating the stability of critical cell cycle proteins. It phosphorylates Cyclin D1 at Threonine 286, targeting it for proteasomal degradation, and phosphorylates the cyclin-dependent kinase inhibitor p27Kip1 at Serine 10, leading to its stabilization.[1][4]

2. NFAT Signaling: DYRK1A phosphorylates multiple serine residues in the N-terminal region of Nuclear Factor of Activated T-cells (NFAT) transcription factors, promoting their nuclear export and thereby inhibiting their transcriptional activity.[12][13] This pathway is crucial for various developmental processes.

3. mTOR Signaling: DYRK1A has been shown to interact with the Tuberous Sclerosis Complex (TSC) and positively regulate mTORC1 activity, a key pathway in cell growth and proliferation.[14]

DYRK1B Signaling Pathways

1. Cell Cycle Regulation: Similar to DYRK1A, DYRK1B also regulates cell cycle progression by phosphorylating Cyclin D1, although the specific phosphorylation site has been debated (Thr288 or Thr286), leading to its degradation.[1][4][5][15][16]

2. Hedgehog (Hh)/GLI Signaling: DYRK1B has a complex and dual role in the Hedgehog signaling pathway. It can inhibit canonical Smoothened (SMO)-initiated signaling while promoting the stability of the transcription factor GLI1, potentially through the activation of the PI3K/AKT pathway.[17][18][19][20] This regulation is critical in developmental patterning.

Quantitative Data on DYRK1A/1B Function in Neurodevelopment

The following tables summarize quantitative data from key studies, highlighting the impact of altered DYRK1A and DYRK1B expression on various neurodevelopmental parameters.

Table 1: Effects of DYRK1A Dysregulation on Neuronal Morphology

| Model System | DYRK1A Change | Parameter | Quantitative Change | Reference |

| TgDyrk1A mice (adult) | Overexpression | Total length of basal dendrites | 1.90 ± 0.51 x 10³ µm (vs. 2.31 ± 0.50 x 10³ µm in WT) | [21] |

| TgDyrk1A mice (adult) | Overexpression | Peak dendritic branching complexity (Sholl analysis) | 24.54 ± 5.71 intersections (vs. 37.60 ± 6.82 in WT) | [21] |

| Dyrk1a+/- mice | Haploinsufficiency | Neuronal density in somatosensory cortex (layers II-III) | Increased by ~20% | [10] |

| Dyrk1a+/- mice | Haploinsufficiency | Dendritic spine density in cortical neurons | Reduced | [22] |

Table 2: Effects of DYRK1A/1B on Cell Cycle Regulators

| Kinase | Cell Line | Experimental Condition | Protein | Quantitative Change | Reference |

| DYRK1A | SH-SY5Y neuroblastoma | Doxycycline-induced overexpression (24h) | Cyclin D1 protein level | Decreased to ~60% of control | [4] |

| SH-SY5Y neuroblastoma | Doxycycline-induced overexpression (24h) | p-Cyclin D1 (Thr286) | Increased by ~2.5-fold | [4] | |

| SH-SY5Y neuroblastoma | Doxycycline-induced overexpression (24h) | p27Kip1 protein level | Increased by ~1.5-fold | [4] | |

| SH-SY5Y neuroblastoma | Doxycycline-induced overexpression (24h) | p-p27Kip1 (Ser10) | Increased by ~2-fold | [4] | |

| DYRK1B | Mv1Lu lung epithelial cells | RNAi-mediated knockdown | Cyclin D1 protein level | Increased | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of DYRK1A and DYRK1B function. Below are outlines of key experimental protocols.

In Utero Electroporation

This technique is used to introduce DNA plasmids into neural progenitor cells of the developing rodent brain, allowing for gene overexpression or knockdown in a spatially and temporally controlled manner.

Detailed Steps:

-

Anesthesia and Surgery: Anesthetize a pregnant mouse (e.g., E14.5) and perform a laparotomy to expose the uterine horns.

-

DNA Injection: Using a glass micropipette, inject a solution containing the DNA plasmid of interest and a tracer dye (e.g., Fast Green) into the lateral ventricle of the embryos.

-

Electroporation: Place tweezer-type electrodes on either side of the embryonic head and deliver a series of electrical pulses. The position of the electrodes determines the targeted brain region.

-

Post-Surgery: Return the uterus to the abdominal cavity, suture the muscle and skin layers, and allow the dam to recover.

-

Analysis: At the desired embryonic or postnatal stage, harvest the brains for analysis (e.g., immunofluorescence, western blotting).

Western Blotting for Phosphorylated Proteins

This method is used to detect and quantify the phosphorylation status of specific proteins.

Key Considerations:

-

Lysis Buffer: Must contain phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and protease inhibitors to preserve the phosphorylation state of proteins.[23]

-

Blocking: Use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for blocking, as milk can contain phosphoproteins that may interfere with the signal.[13]

-

Antibodies: Use a phospho-specific primary antibody to detect the phosphorylated form of the protein and a corresponding total protein antibody as a loading control.

-

Controls: Include positive and negative controls (e.g., lysates from stimulated and unstimulated cells) to validate the specificity of the phospho-antibody.[23]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions, such as the interaction between a kinase and its substrate.

Detailed Steps:

-

Lysis: Lyse cells in a non-denaturing buffer to maintain protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., DYRK1A).

-

Capture: Add Protein A/G-conjugated beads to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Detection: Analyze the eluted proteins by western blotting using an antibody against the suspected interacting "prey" protein.

Immunofluorescence Staining of Neurons

This technique allows for the visualization of the subcellular localization of proteins and the morphology of neurons in cultured cells or brain sections.

Commonly Used Neuronal Markers:

-

NeuN: A marker for mature neurons.[19]

-

TuJ1 (β-III tubulin): A marker for immature neurons.

Conclusion

DYRK1A and DYRK1B are indispensable for the proper execution of the neurodevelopmental program. Their roles as regulators of cell cycle, proliferation, and differentiation place them at the heart of brain formation. The intricate signaling networks they control, including the NFAT, mTOR, and Hedgehog pathways, highlight their importance as central hubs in neuronal development. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the functions of these critical kinases and to explore their potential as therapeutic targets for a range of neurodevelopmental disorders. A deeper understanding of the molecular mechanisms governed by DYRK1A and DYRK1B will be instrumental in devising novel strategies to ameliorate the cognitive and behavioral deficits associated with their dysregulation.

References

- 1. Mirk/dyrk1B kinase destabilizes cyclin D1 by phosphorylation at threonine 288 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Neuronal Dendritic Spine Density and Lengths of Apical and Basal Dendrites in Temporal Lobe Structures Using Golgi-Cox Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Minibrain-related kinase/dual-specificity tyrosine-regulated kinase 1B implication in stem/cancer stem cells biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Involvement of GSK-3beta and DYRK1B in differentiation-inducing factor-3-induced phosphorylation of cyclin D1 in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. Inhibition of DYRK1A disrupts neural lineage specificationin human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DYRK1A-haploinsufficiency in mice causes autistic-like features and febrile seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mirk/Dyrk1B controls ventral spinal cord development via Shh pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dyrk1A Haploinsufficiency Affects Viability and Causes Developmental Delay and Abnormal Brain Morphology in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Autism-associated Dyrk1a truncation mutants impair neuronal dendritic and spine growth and interfere with postnatal cortical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NFATc1 phosphorylation by DYRK1A increases its protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 16. portlandpress.com [portlandpress.com]

- 17. Emerging Roles of DYRK Kinases in Embryogenesis and Hedgehog Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]